Impurity of Doxercalciferol Impurity of Doxercalciferol
Brand Name: Vulcanchem
CAS No.: 127516-23-8
VCID: VC0196370
InChI: InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1
SMILES: CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Molecular Formula: C28H44O2
Molecular Weight: 412.6 g/mol

Impurity of Doxercalciferol

CAS No.: 127516-23-8

VCID: VC0196370

Molecular Formula: C28H44O2

Molecular Weight: 412.6 g/mol

* For research use only. Not for human or veterinary use.

Impurity of Doxercalciferol - 127516-23-8

Description

Impurity of Doxercalciferol is a specific impurity associated with doxercalciferol, a synthetic analog of vitamin D2 (ergocalciferol) . Doxercalciferol is an activator of the Vitamin D receptor and is used to prevent renal disease . High-performance liquid chromatography can be used to analyze injectable Doxercalciferol formulations and quantify related impurities and degradants . Solid-phase extraction enhances the sensitivity of this process .

In studies of doxercalciferol formulations, Trans-1-α-hydroxy vitamin D2 serves as a standard for quantifying related impurities, while 1-β-hydroxy vitamin D2 acts as an internal standard for solid-phase extraction . An effective research assistant resume in this field should highlight research skills, knowledge of methodologies, and the ability to work independently . A hybrid resume format, combining chronological and functional elements, is often ideal for showcasing both experience and skills .

Doxercalciferol-d3 is a related compound with a molecular formula of C28H41D3O and a molecular weight of 415.67 g/mol . It has a purity of 96.39% .

CAS No. 127516-23-8
Product Name Impurity of Doxercalciferol
Molecular Formula C28H44O2
Molecular Weight 412.6 g/mol
IUPAC Name (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Standard InChI InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1
Standard InChIKey HKXBNHCUPKIYDM-BLKIPSJVSA-N
SMILES CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Canonical SMILES CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Synonyms 1β-Hydroxy Vitamin D2; (1β,3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol
PubChem Compound 21767860
Last Modified Apr 15 2024

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